molecular formula C7H12N4S B1363501 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-46-7

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B1363501
CAS No.: 71125-46-7
M. Wt: 184.26 g/mol
InChI Key: ULKCIZIQEBWQFJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of glutaminyl cyclases, enzymes that convert N-terminal glutamine or glutamic acid residues into pyroglutamate . This interaction is significant as it can modulate the activity of proteins involved in cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the transcription of genes involved in cell survival and proliferation. Additionally, it inhibits glutaminyl cyclases by binding to their active sites, thereby preventing the formation of pyroglutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, are sustained over time . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminyl cyclases, affecting the conversion of glutamine and glutamic acid residues . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules . It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of piperidine with 2-amino-1,3,4-thiadiazole. One common method includes the use of phosphoryl chloride as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and bioactivity compared to similar compounds .

Properties

IUPAC Name

5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCIZIQEBWQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363524
Record name 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71125-46-7
Record name 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Piperidine (100 μl) was added to a solution of 2-amino-5-chloro-1,3,4-thiadiazole (50 mg) in ethanol (1 ml) and the mixture heated in a sealed vial at 70° C. for 6 hours The ethanol was evaporated from the cooled reaction under vacuum, the residue diluted with water and the solid product filtered off to give 2-amino-5-piperid-1-yl-1,3,4-thiadiazole.
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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